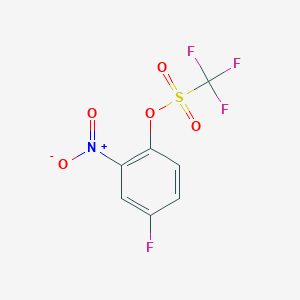

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H3F4NO5S and a molecular weight of 289.16 g/mol . It is also known by its IUPAC name, this compound . This compound is a solid at ambient temperature and is used in various chemical reactions and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 4-fluoro-2-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and trifluoromethanesulfonate groups.

Common Reagents and Conditions

Major Products

Nucleophilic Substitution: The major products are substituted phenyl derivatives, depending on the nucleophile used.

Reduction: The major product is 4-fluoro-2-aminophenyl trifluoromethanesulfonate.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is used in various scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as an intermediate in the synthesis of biologically active molecules.

Material Science: It is used in the preparation of functional materials, such as polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions . The electron-withdrawing nitro and trifluoromethanesulfonate groups increase the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles . This property is exploited in various synthetic applications to introduce functional groups into aromatic systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl trifluoromethanesulfonate: Similar in structure but lacks the fluoro substituent.

2-Nitrophenyl trifluoromethanesulfonate: Similar but with the nitro group in a different position.

Uniqueness

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate is unique due to the presence of both fluoro and nitro substituents, which enhance its reactivity and versatility in synthetic applications . The combination of these groups allows for selective functionalization of the aromatic ring, making it a valuable reagent in organic synthesis .

Biologische Aktivität

4-Fluoro-2-nitrophenyl trifluoromethanesulfonate (CAS No. 722536-28-9) is an organic compound notable for its potential biological activities and applications in organic synthesis. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a fluorine atom at the 4-position and a nitro group at the 2-position, combined with a trifluoromethanesulfonate group. This structure influences its reactivity and biological activity.

The mechanism of action of this compound primarily involves:

- Nucleophilic Aromatic Substitution : The trifluoromethanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property is crucial for its application in synthesizing various biologically active compounds.

- Enzyme Inhibition : Similar compounds have demonstrated efficacy as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in neurodegenerative disease treatments.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, studies have shown that derivatives can inhibit AChE and BChE, which are essential for modulating neurotransmitter levels in the brain. This inhibition is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are therapeutically beneficial.

Cytotoxicity and Selectivity

The biological activity of fluorinated compounds often correlates with their cytotoxicity against various cancer cell lines. For example, fluorinated derivatives have shown enhanced potency compared to their non-fluorinated counterparts. The cytotoxicity can vary significantly depending on the position and number of fluorine substituents on the aromatic ring, affecting lipophilicity and solubility .

Case Studies

Biochemical Pathways

This compound participates in various biochemical pathways:

- Metabolic Interactions : The compound's interactions with metabolic enzymes can lead to alterations in metabolic flux and levels of specific metabolites within cells. This has implications for understanding its pharmacokinetics and potential therapeutic uses.

- Gene Expression Modulation : Preliminary studies suggest that this compound may influence gene expression related to metabolic pathways, although more research is needed to elucidate these mechanisms fully.

Eigenschaften

IUPAC Name |

(4-fluoro-2-nitrophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO5S/c8-4-1-2-6(5(3-4)12(13)14)17-18(15,16)7(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQXVKTUCAMOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.